2,5-Dimethoxybenzoylacetonitrile

Description

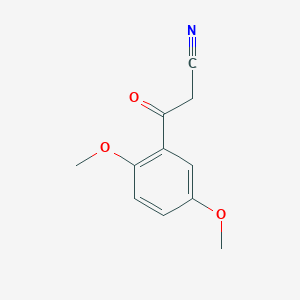

Structure

3D Structure

Properties

IUPAC Name |

3-(2,5-dimethoxyphenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-8-3-4-11(15-2)9(7-8)10(13)5-6-12/h3-4,7H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMSZWIOGJISPEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,5 Dimethoxybenzoylacetonitrile

Direct Synthetic Pathways

Direct synthetic routes to 2,5-Dimethoxybenzoylacetonitrile and its structural analogs primarily involve the construction of the β-ketonitrile functionality on a pre-existing dimethoxybenzene ring.

Houben-Hoesch Reaction Approaches for Benzoylacetonitriles

The Houben–Hoesch reaction is a classic method for synthesizing aryl ketones. synarchive.comwikipedia.org It involves the condensation of an electron-rich aromatic compound with a nitrile in the presence of a Lewis acid catalyst, typically followed by hydrolysis. synarchive.comwikipedia.orgnibs.ac.cn This reaction is a variation of the Friedel-Crafts acylation. synarchive.comwikipedia.org

The general mechanism proceeds through the formation of a nitrilium salt, which acts as the electrophile in an attack on the activated aromatic ring. wikipedia.orgnibs.ac.cn For the synthesis of benzoylacetonitriles, this would involve an appropriately substituted benzene (B151609) derivative and a cyano-containing reactant. The reaction is particularly effective for polyhydroxy or polyalkoxy phenols, making 1,4-dimethoxybenzene (B90301) a suitable substrate. nibs.ac.cnbncollegebgp.ac.in The process generally involves passing dry hydrogen chloride gas through a mixture of the phenol, nitrile, and a Lewis acid like zinc chloride. bncollegebgp.ac.in An imine intermediate is formed, which upon aqueous workup, hydrolyzes to the desired aryl ketone. wikipedia.org

While the Houben-Hoesch reaction is a powerful tool, its success can be influenced by the specific substrates and reaction conditions. For instance, the use of different nitriles, such as benzyl (B1604629) cyanide or chloroacetonitrile (B46850), can lead to the formation of α-substituted acetophenones. bncollegebgp.ac.in

Nucleophilic Substitution Reactions Utilizing Cyanide Sources

A common and effective strategy for the synthesis of benzoylacetonitriles involves the reaction of an α-haloacetophenone with a cyanide salt. This method relies on the principles of nucleophilic substitution, where the cyanide ion displaces a halide from the α-position of the acetophenone.

This specific pathway begins with the synthesis of an α-halo-2,5-dimethoxyacetophenone, such as α-chloro-2,5-dimethoxyacetophenone. This precursor can be prepared via a Friedel-Crafts reaction between 1,4-dimethoxybenzene and chloroacetyl chloride. google.com

Once the α-haloacetophenone is obtained, it is treated with an alkali metal cyanide, such as potassium or sodium cyanide. The cyanide anion (CN⁻) acts as a nucleophile, attacking the electrophilic carbon atom bearing the halogen. This results in the displacement of the halide and the formation of the carbon-carbon bond, yielding the final this compound product.

The reaction conditions for this nucleophilic substitution are critical and can influence the yield and purity of the product. The choice of solvent and temperature are important parameters to control.

Alternative Synthetic Routes

Beyond the classical methods, other synthetic strategies exist for the formation of this compound. One such approach involves the condensation of methyl 2,5-dimethoxybenzoate with acetonitrile (B52724). chemicalbook.com This method represents a direct coupling of the benzoyl group with the acetonitrile moiety to form the desired β-ketonitrile. The reaction typically requires a strong base to deprotonate the acetonitrile, generating a nucleophilic carbanion that can then attack the carbonyl carbon of the ester.

Precursor Design and Reactivity for this compound Synthesis

The successful synthesis of this compound is heavily dependent on the design and reactivity of its precursors. The strategic selection and preparation of starting materials are crucial for achieving good yields and purity.

Strategies Involving 2,5-Dimethoxybenzaldehyde (B135726) Derivatives

An alternative approach to synthesizing the target molecule involves utilizing 2,5-dimethoxybenzaldehyde as a key precursor. This aldehyde can be prepared through various methods, including the Reimer-Tiemann reaction followed by methylation or the Gattermann synthesis. cqu.edu.cnchemicalbook.comchemicalbook.commdma.ch

One documented pathway involves a multi-step process starting from anethole. chemicalbook.comchemicalbook.com Anethole is first oxidized to anisaldehyde. A subsequent Baeyer-Villiger oxidation yields an intermediate that is hydrolyzed to 4-methoxyphenol (B1676288). Formylation of 4-methoxyphenol via the Reimer-Tiemann reaction gives 2-hydroxy-5-methoxybenzaldehyde, which is then methylated to afford 2,5-dimethoxybenzaldehyde. chemicalbook.comchemicalbook.com

Once 2,5-dimethoxybenzaldehyde is obtained, it can be converted into the desired benzoylacetonitrile (B15868). A potential synthetic sequence could involve the conversion of the aldehyde to a nitrostyrene (B7858105) derivative by reaction with nitromethane. youtube.com Subsequent transformation of the nitrostyrene could lead to the formation of the benzoylacetonitrile structure, although the specific steps for this conversion require further elaboration.

The following table summarizes the key reactions and precursors discussed:

| Reaction Type | Starting Material(s) | Key Reagents | Intermediate/Product |

| Houben-Hoesch Reaction | 1,4-Dimethoxybenzene, Acetonitrile | HCl, ZnCl₂ | 2,5-Dimethoxyacetophenone (related) |

| Friedel-Crafts Acylation | 1,4-Dimethoxybenzene, Chloroacetyl chloride | AlCl₃ | α-Chloro-2,5-dimethoxyacetophenone |

| Nucleophilic Substitution | α-Chloro-2,5-dimethoxyacetophenone | KCN or NaCN | This compound |

| Ester Condensation | Methyl 2,5-dimethoxybenzoate, Acetonitrile | Strong Base | This compound |

| Aldehyde Synthesis (Gattermann) | 1,4-Dimethoxybenzene, Zinc Cyanide | HCl, AlCl₃ | 2,5-Dimethoxybenzaldehyde |

| Aldehyde Synthesis (Reimer-Tiemann) | 4-Methoxyphenol | Chloroform, NaOH | 2-Hydroxy-5-methoxybenzaldehyde |

| Nitrostyrene Formation | 2,5-Dimethoxybenzaldehyde, Nitromethane | Ammonium acetate | 2,5-Dimethoxynitrostyrene |

Utilization of Chloroacetonitrile and Malononitrile (B47326)

Another plausible approach is the Claisen condensation of a 2,5-dimethoxybenzoate ester, such as methyl 2,5-dimethoxybenzoate, with acetonitrile. chemicalbook.com This reaction, typically carried out in the presence of a strong base, would directly form the β-ketonitrile structure of this compound.

While direct utilization of malononitrile for the synthesis of this compound is not explicitly detailed, a related approach involves the Knoevenagel condensation. This reaction typically involves an aldehyde or ketone and a compound with an active methylene (B1212753) group, such as malononitrile or cyanoacetic acid. For instance, 2,5-dimethoxybenzaldehyde can be reacted with isopropyl cyanoacetate (B8463686) in a piperidine-catalyzed Knoevenagel condensation to form the corresponding α,β-unsaturated product. chemrxiv.org Subsequent manipulation of this product could potentially lead to this compound, although this represents a multi-step process.

Methodological Advancements in Dimethoxybenzoylacetonitrile Synthesis

Recent advancements in the synthesis of benzoylacetonitriles, the broader class of compounds to which this compound belongs, have focused on improving efficiency, yields, and reaction conditions. While specific studies on the 2,5-dimethoxy derivative are limited, general trends in the synthesis of substituted benzoylacetonitriles can be extrapolated.

One area of advancement is the development of more efficient catalytic systems for condensation reactions. These include the use of novel catalysts and reaction media to drive the reaction towards higher yields and purity.

Furthermore, multi-component reactions, which allow for the synthesis of complex molecules in a single step from three or more reactants, represent a significant advancement in synthetic chemistry. While a direct multi-component synthesis for this compound is not prominently reported, the principles of this approach could be applied to develop novel and efficient synthetic routes.

Below is a table summarizing the potential starting materials and reaction types discussed for the synthesis of this compound.

| Starting Material 1 | Starting Material 2 | Reaction Type | Potential Intermediate |

| 1,4-Dimethoxybenzene | Chloroacetyl chloride | Friedel-Crafts Acylation | α-Chloro-2,5-dimethoxyacetophenone |

| Methyl 2,5-dimethoxybenzoate | Acetonitrile | Claisen Condensation | This compound |

| 2,5-Dimethoxybenzaldehyde | Isopropyl cyanoacetate | Knoevenagel Condensation | Isopropyl 2-cyano-3-(2,5-dimethoxyphenyl)acrylate |

Reactivity and Synthetic Transformations of 2,5 Dimethoxybenzoylacetonitrile

General Reaction Pathways and Functional Group Interconversions

The reactivity of 2,5-dimethoxybenzoylacetonitrile is dictated by its constituent functional groups. The β-ketonitrile structure provides a platform for reactions typical of 1,3-dicarbonyl compounds, while the aromatic ring and its substituents can undergo their own specific transformations.

The ketone carbonyl group is susceptible to nucleophilic attack and can be reduced to a secondary alcohol using standard reducing agents like sodium borohydride. The adjacent methylene (B1212753) group is acidic due to the electron-withdrawing effects of both the carbonyl and nitrile groups, allowing for easy deprotonation to form a stable enolate. This enolate is a potent nucleophile, enabling a variety of alkylation and acylation reactions at the α-carbon.

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide, respectively. It can also participate in nucleophilic addition reactions. Furthermore, the two methoxy (B1213986) groups on the aromatic ring can be cleaved using strong acids like hydrobromic acid or Lewis acids such as boron tribromide to produce the corresponding dihydroxy derivative. These functional group interconversions significantly broaden the synthetic utility of the parent molecule.

Table 1: Selected Functional Group Interconversions of this compound

| Starting Functional Group | Reagent(s) | Product Functional Group | Reaction Type |

| Ketone | NaBH₄ | Secondary Alcohol | Reduction |

| Nitrile | H₃O⁺, Δ | Carboxylic Acid | Hydrolysis |

| Nitrile | H₂O₂, base | Amide | Hydrolysis |

| Methylene (α-CH₂) | NaH, RX | Alkylated derivative | Alkylation |

| Methoxy (-OCH₃) | BBr₃ | Phenol (-OH) | Ether Cleavage |

Applications in Heterocyclic Compound Synthesis

The strategic placement of reactive functional groups makes this compound an ideal precursor for various cyclization and annulation reactions to form heterocyclic compounds. Its ability to react with dinucleophilic reagents is a cornerstone of its application in medicinal and materials chemistry.

The synthesis of isoxazoles, five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms, is a well-established transformation for β-ketonitriles. beilstein-journals.orgnih.govyoutube.com The reaction of this compound with hydroxylamine (B1172632) (NH₂OH) leads to the formation of 3-amino-5-(2,5-dimethoxyphenyl)isoxazole. researchgate.net The reaction proceeds through an initial nucleophilic attack of the hydroxylamine's amino group on the ketone carbonyl, forming an oxime intermediate. Subsequent intramolecular cyclization occurs via the attack of the oxime's hydroxyl group onto the carbon of the nitrile, followed by tautomerization to yield the stable aromatic isoxazole (B147169) ring. youtube.com This reaction is often carried out in the presence of a weak base like sodium acetate. researchgate.net

Table 2: Synthesis of 3-Amino-5-(2,5-dimethoxyphenyl)isoxazole

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Hydroxylamine hydrochloride | Sodium acetate, Ethanol (B145695), Reflux | 3-Amino-5-(2,5-dimethoxyphenyl)isoxazole |

Benzonaphthyridines are polycyclic aromatic compounds containing a fused benzene (B151609) and naphthyridine (diazanaphthalene) system. The construction of these complex scaffolds can be achieved using this compound as a key starting material through multi-step synthetic sequences. A plausible route involves a Friedländer annulation, where an o-aminobenzaldehyde or a related derivative is condensed with the active methylene compound. For instance, the reaction of this compound with 2-aminonicotinaldehyde under basic or acidic catalysis would lead to the formation of a substituted benzo[b] Current time information in Bangalore, IN.nih.govnaphthyridine derivative. The reaction capitalizes on the reactivity of the α-methylene group to form a new six-membered pyridine (B92270) ring fused to the existing aromatic systems.

Thieno[2,3-b]pyridines are bicyclic heterocyclic compounds of significant interest in medicinal chemistry. nih.gov The Gewald reaction is a powerful method for synthesizing 2-aminothiophenes, which are key precursors to thienopyridines. researchgate.net In this context, this compound can react with elemental sulfur and a compound containing an active methylene group, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686), in the presence of a base like morpholine (B109124) or triethylamine. This multicomponent reaction would yield a highly substituted 2-aminothiophene. Subsequent cyclization of this intermediate, for example, through Thorpe-Ziegler cyclization or by reaction with another appropriate reagent, can be used to construct the fused pyridine ring, leading to the desired thieno[2,3-b]pyridine (B153569) framework. mdpi.comresearchgate.net

Pyrazoles are five-membered heterocyclic di-azoles with a wide range of pharmacological activities. nih.govmdpi.com The Knorr pyrazole (B372694) synthesis and related methodologies are the most common routes for their preparation. youtube.com These methods involve the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. youtube.com Reacting this compound with hydrazine hydrate (B1144303) (H₂NNH₂) in a suitable solvent like ethanol results in the formation of 5-(2,5-dimethoxyphenyl)-1H-pyrazol-3-amine. The reaction mechanism involves the initial formation of a hydrazone at the ketone position, followed by an intramolecular cyclization via nucleophilic attack of the terminal nitrogen of the hydrazine onto the nitrile carbon, ultimately forming the stable pyrazole ring after tautomerization. Using substituted hydrazines, such as phenylhydrazine, allows for the synthesis of N-substituted pyrazole derivatives. beilstein-journals.org

Table 3: Synthesis of 5-(2,5-Dimethoxyphenyl)-1H-pyrazol-3-amine

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Hydrazine hydrate | Ethanol, Reflux | 5-(2,5-Dimethoxyphenyl)-1H-pyrazol-3-amine |

The reactivity of this compound extends to other cyclization reactions. For instance, base-mediated intramolecular cyclization can occur if a suitable electrophilic site is present within the molecule. An example of a related reaction involves the base-mediated cyclization of 2-(5-hydroxy-1-pentynyl)benzonitriles to form dihydronaphthofurans, highlighting the nitrile group's ability to participate in ring formation. nih.gov Furthermore, the active methylene group can participate in Knoevenagel condensation with various aldehydes and ketones, leading to the formation of α,β-unsaturated systems which are themselves valuable intermediates for further cycloaddition or annulation reactions, such as the Michael addition followed by cyclization to access diverse six-membered heterocyclic rings like pyridines and pyrimidines.

Electrophilic and Nucleophilic Reactions of the Nitrile and Ketone Moieties

The reactivity of this compound is dictated by the interplay of its three primary functional groups: the ketone, the nitrile, and the active methylene bridge that connects them. This arrangement makes it a classic example of a β-ketonitrile or α-cyano-ketone.

The methylene protons (—CH₂—) situated between the benzoyl and nitrile groups are significantly acidic. This is due to the powerful electron-withdrawing nature of both the adjacent carbonyl (C=O) and cyano (C≡N) groups, which stabilize the resulting carbanion (enolate) through resonance. This carbanion is a potent nucleophile and readily participates in reactions with a wide range of electrophiles.

Alkylation and Acylation: In the presence of a suitable base, the active methylene group can be deprotonated to form a nucleophilic enolate. This enolate can then react with electrophiles such as alkyl halides or acyl chlorides in classic alkylation or acylation reactions to introduce new substituents at the α-position.

Knoevenagel Condensation: The active methylene group can undergo Knoevenagel condensation with aldehydes or ketones. This reaction, typically catalyzed by a weak base, involves the formation of a new carbon-carbon double bond. For instance, condensation with an aldehyde would yield an α,β-unsaturated ketone derivative. The initial step of the Gewald reaction is a Knoevenagel condensation. wikipedia.org

The carbonyl group of the ketone is electrophilic and susceptible to attack by nucleophiles. These reactions include:

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride.

Addition of Organometallics: Grignard reagents or organolithium compounds can add to the carbonyl carbon to form tertiary alcohols.

The nitrile group also offers several avenues for transformation:

Hydrolysis: Under either acidic or basic conditions, the cyano group can be hydrolyzed. smolecule.com Mild hydrolysis can yield a primary amide, while more vigorous conditions will produce a carboxylic acid.

Cyclization Reactions: The nitrile group is a key participant in the formation of heterocyclic rings. It can act as an electrophile, and its nitrogen atom can act as a nucleophile after initial reactions at other sites on the molecule, leading to intramolecular cyclization. This is a common strategy in the synthesis of nitrogen-containing heterocycles like pyrimidines and pyridines.

The aromatic ring, being substituted with two electron-donating methoxy groups, is activated towards electrophilic aromatic substitution. However, the benzoyl group is deactivating. Reactions like Friedel-Crafts acylation can occur, where the compound reacts with acyl chlorides in the presence of a Lewis acid catalyst to form more complex aromatic structures. smolecule.com

Multicomponent Reaction Strategies Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. nih.govtaylorfrancis.com this compound, as a versatile β-ketonitrile, is an ideal building block for numerous MCRs aimed at the synthesis of complex heterocyclic scaffolds. scholarsresearchlibrary.comresearchgate.net

Gewald Reaction for Thiophene Synthesis: The Gewald reaction is a well-established MCR for the synthesis of 2-aminothiophenes. organic-chemistry.orgresearchgate.net The reaction typically involves a carbonyl compound, an α-cyanoester or α-cyanoketone, and elemental sulfur in the presence of a base. wikipedia.org this compound can serve as the requisite α-cyanoketone component. In a three-component setup, it can react with an aldehyde and elemental sulfur to produce highly substituted 2-aminothiophenes. The reaction proceeds via an initial Knoevenagel condensation between the benzoylacetonitrile (B15868) and the aldehyde, followed by the addition of sulfur and subsequent cyclization. wikipedia.orgarkat-usa.org

Synthesis of Pyrazole Derivatives: Pyrazoles are commonly synthesized by the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. youtube.comhilarispublisher.com this compound can function as the 1,3-dicarbonyl equivalent. Reaction with hydrazine or substituted hydrazines would lead to a condensation-cyclization cascade, yielding 5-amino-3-(2,5-dimethoxyphenyl)pyrazoles. This transformation provides a direct route to this important heterocyclic core. beilstein-journals.orgorganic-chemistry.org A four-component reaction of an aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate has been shown to produce dihydropyrano[2,3-c]pyrazoles, highlighting the utility of nitrile-containing starting materials in building complex pyrazole systems. nih.gov

Synthesis of Pyridine and Pyrimidine (B1678525) Derivatives: The structural motif of this compound is well-suited for constructing six-membered heterocycles like pyridines and pyrimidines.

Pyridine Synthesis: The Hantzsch pyridine synthesis is a classic MCR that combines an aldehyde, ammonia, and two equivalents of a β-dicarbonyl compound to form a dihydropyridine, which can then be aromatized. youtube.comwikipedia.org Variations of this reaction could potentially utilize this compound as one of the β-dicarbonyl components to create highly substituted pyridine rings. Other cyclocondensation strategies are also widely used for pyridine synthesis. youtube.com

Pyrimidine Synthesis: The reaction of β-ketonitriles with amidines or guanidine (B92328) is a standard method for constructing the pyrimidine ring. Reacting this compound with guanidine, for example, would be expected to yield 2-amino-4-(2,5-dimethoxyphenyl)-6-hydroxypyrimidine-5-carbonitrile through a well-established reaction pathway.

These examples underscore the value of this compound as a versatile precursor in MCRs, enabling the efficient, one-pot synthesis of a wide array of structurally diverse and potentially biologically active heterocyclic compounds.

Mechanistic Investigations in 2,5 Dimethoxybenzoylacetonitrile Chemistry

Reaction Mechanism Elucidation for Synthetic Transformations

The reactivity of 2,5-dimethoxybenzoylacetonitrile is dominated by the electrophilic nature of its carbonyl carbon and the acidic character of the α-hydrogens situated between the carbonyl and nitrile groups. This dual reactivity allows it to participate in a wide array of synthetic transformations.

Understanding Nucleophilic Addition and Cyclization Pathways

Nucleophilic addition to the carbonyl group is a cornerstone of ketone chemistry. masterorganicchemistry.comlibretexts.org The process involves the attack of a nucleophile on the electron-deficient carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol. libretexts.org The reaction can be promoted by either basic or acidic conditions. In a basic medium, a potent nucleophile directly attacks the carbonyl carbon. libretexts.org Under acidic catalysis, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker nucleophiles. libretexts.org

For benzoylacetonitriles, the addition of a nucleophile like the cyanide ion (CN⁻) to the ketone functionality results in a cyanohydrin. libretexts.orgyoutube.com This reaction changes the hybridization of the carbonyl carbon from sp² to sp³ and can create a new chiral center if the molecule is appropriately substituted. libretexts.org

Table 1: Key Steps in Nucleophilic Addition to a Carbonyl Group

| Step | Description |

| 1. Nucleophilic Attack | A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon. The π-bond of the C=O group breaks, and the electrons move to the oxygen atom. |

| 2. Intermediate Formation | A tetrahedral alkoxide intermediate is formed. |

| 3. Protonation | The negatively charged oxygen atom is protonated by an acid source (like H₃O⁺) to form the final alcohol product. |

This table outlines the general mechanism for nucleophilic addition to a carbonyl group, a fundamental reaction pathway for this compound.

Following an initial nucleophilic addition or the formation of an enolate, intramolecular cyclization can occur, leading to the synthesis of various heterocyclic systems. A relevant example is the base-mediated cyclization of 2-(5-hydroxy-1-pentynyl)benzonitriles, which, upon treatment with sodium methoxide, undergo cyclization to form 4-amino-2,3-dihydronaphtho[2,3-b]furans. nih.gov This type of reaction highlights how the nitrile group can act as an internal electrophile or participate in the final ring-forming step, a pathway that is conceptually applicable to derivatives of this compound.

Mechanistic Studies of Condensation Reactions

Condensation reactions are vital for carbon-carbon bond formation, and benzoylacetonitriles are versatile substrates for these transformations. The Claisen condensation, for instance, is a key method for synthesizing β-keto nitriles like benzoylacetonitrile (B15868) itself, typically by reacting a benzoate (B1203000) ester with acetonitrile (B52724) in the presence of a strong base. researchgate.net

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326), catalyzed by a base. nih.gov For a compound like this compound, the active methylene group is already part of the molecule. It can, however, react with various aldehydes in a condensation reaction. For example, the condensation of various aryl aldehydes with malononitrile produces benzylidenemalononitrile (B1330407) derivatives, demonstrating the general pathway where the active methylene compound's carbanion attacks the aldehyde's carbonyl group, followed by dehydration to yield the final product. nih.gov

Another important transformation is the Benzoin condensation, a reaction between two aldehydes, typically aromatic, catalyzed by a nucleophile like cyanide or an N-heterocyclic carbene (NHC). organic-chemistry.org The catalyst adds to one aldehyde molecule, which, after a proton transfer, becomes nucleophilic and attacks the second aldehyde molecule. organic-chemistry.org While this reaction classically involves aldehydes, its principles of "umpolung" (polarity inversion) are a key concept in organic synthesis.

Benzoylacetonitrile is a known precursor in the Friedländer annulation, a condensation reaction that synthesizes quinolines. In this process, an enolizable ketone (like a benzoylacetonitrile derivative) reacts with a 2-aminoaryl aldehyde or ketone to form the quinoline (B57606) ring system.

Intramolecular Interactions and Conformational Dynamics

The three-dimensional shape of a molecule is not static but is a dynamic equilibrium of different conformations. This conformational landscape is dictated by a variety of intramolecular interactions, which in turn significantly influence the molecule's reactivity.

Analysis of Intramolecular Hydrogen Bonding in Related Structures (e.g., 2,3-bis-(3,4-dimethoxybenzoyl)propionitrile)

Intramolecular hydrogen bonds (IMHBs) are critical non-covalent interactions that can lock a molecule into a specific conformation. A study of 2,3-bis-(3,4-dimethoxybenzoyl)propionitrile, a byproduct in the synthesis of 3,4-dimethoxybenzoylacetonitrile, provides an excellent model for understanding these interactions. chemicalbook.com Spectroscopic data (IR, ¹H-NMR) and molecular modeling of this compound revealed the presence of two intramolecular hydrogen bonds. chemicalbook.com These bonds form five-membered rings where the hydrogen on the central carbon of the propionitrile (B127096) backbone interacts with the oxygen of the carbonyl groups (C=O---H-C). chemicalbook.com This interaction significantly restricts the rotational freedom of the molecule.

Table 2: Spectroscopic Evidence for Intramolecular Hydrogen Bonding in 2,3-bis-(3,4-dimethoxybenzoyl)propionitrile

| Spectroscopic Method | Observation | Interpretation |

| ¹H-NMR | A downfield chemical shift (δ) for the methine proton (H-C). | The deshielding of the proton is attributed to its involvement in a hydrogen bond with the electronegative carbonyl oxygen. chemicalbook.com |

| Molecular Modeling | The model shows the formation of two five-membered rings resulting from C=O---H-C hydrogen bonds. | This confirms a conformation where the hydrogen and carbonyl oxygen are in close proximity, facilitating the bond. chemicalbook.com |

This table summarizes the findings from the analysis of a compound structurally related to this compound, demonstrating how intramolecular forces can be identified.

Impact on Molecular Conformation and Reactivity Profiles

The conformation of a molecule has a profound effect on its reactivity. Intramolecular hydrogen bonds, by holding the molecule in a relatively rigid conformation, can either enhance or hinder its ability to react. For instance, a fixed conformation might perfectly align the reactive centers for an intramolecular cyclization, thus increasing the reaction rate. Conversely, it could sterically block a reactive site from the approach of an external reagent.

Spectroscopic Characterization in Research of 2,5 Dimethoxybenzoylacetonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule.

Proton NMR (¹H NMR) for Structural and Conformational Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary method for determining the arrangement of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment, providing clues about nearby functional groups. In 2,5-Dimethoxybenzoylacetonitrile, one would expect to see distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the methylene (B1212753) protons of the acetonitrile (B52724) moiety.

The aromatic region would likely show a complex splitting pattern due to the three non-equivalent protons on the benzene (B151609) ring. Their specific chemical shifts and coupling constants (J) would confirm the 1,2,5-substitution pattern. The two methoxy groups (-OCH₃) would likely appear as sharp singlet peaks, potentially with slightly different chemical shifts depending on their electronic environment. The methylene protons (-CH₂CN) adjacent to the carbonyl group would typically appear as a singlet further downfield due to the electron-withdrawing nature of both the carbonyl and nitrile groups.

For derivatives of this compound, such as (E)-N'-(2,5-dimethoxybenzylidene)picolinohydrazide, ¹H NMR is crucial for confirming the newly formed structures. In such a derivative, the disappearance of the methylene signal and the appearance of new signals, for instance, for an imine proton (-N=CH-), would be indicative of the reaction's success. The chemical shifts of the aromatic and methoxy protons might also shift slightly due to the change in the substituent.

| Proton Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Aromatic Protons | 6.5 - 8.0 | Multiplet/Doublets |

| Methoxy Protons (2 x OCH₃) | 3.5 - 4.0 | Singlet |

| Methylene Protons (CH₂CN) | 3.8 - 4.5 | Singlet |

Carbon-13 NMR (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal. For this compound, one would expect to see signals for the carbonyl carbon, the nitrile carbon, the aromatic carbons (both substituted and unsubstituted), and the methoxy carbons.

The carbonyl carbon signal is typically found significantly downfield (around 190-200 ppm). The nitrile carbon signal appears in a distinct region (around 115-125 ppm). The aromatic carbons would produce a set of signals in the 110-160 ppm range, with the carbons attached to the oxygen atoms being the most deshielded. The two methoxy carbons would appear as sharp signals in the upfield region (around 55-60 ppm). The methylene carbon of the acetonitrile group would also be found in the aliphatic region.

| Carbon Group | Expected Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | 190 - 200 |

| Nitrile Carbon (C≡N) | 115 - 125 |

| Aromatic Carbons (C-O) | 150 - 160 |

| Aromatic Carbons (C-H, C-C) | 110 - 140 |

| Methoxy Carbons (OCH₃) | 55 - 60 |

| Methylene Carbon (CH₂) | 20 - 30 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

A strong, sharp absorption band around 2250 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration. The carbonyl (C=O) group of the ketone would exhibit a strong absorption band in the region of 1680-1700 cm⁻¹. The presence of the aromatic ring would be indicated by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations just above 3000 cm⁻¹. The C-O stretching of the methoxy groups would likely appear as strong bands in the 1000-1300 cm⁻¹ region. Finally, the C-H stretching of the aliphatic methylene and methoxy groups would be observed just below 3000 cm⁻¹.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| Nitrile (C≡N) | ~2250 | Sharp, Medium |

| Carbonyl (C=O) | ~1680 | Strong |

| Aromatic C=C | 1450 - 1600 | Medium to Weak |

| Aromatic C-H Stretch | >3000 | Medium |

| Aliphatic C-H Stretch | <3000 | Medium |

| Ether C-O Stretch | 1000 - 1300 | Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can offer structural clues based on its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight.

Electron ionization (EI) mass spectrometry would likely lead to characteristic fragmentation patterns. Common fragmentation pathways could include the loss of a methoxy group (-OCH₃) or the cleavage of the bond between the carbonyl group and the aromatic ring, leading to the formation of a 2,5-dimethoxybenzoyl cation. Another possible fragmentation is the loss of the cyanomethylene group (·CH₂CN). The analysis of these fragment ions helps to piece together the structure of the parent molecule.

UV-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The chromophores in this compound, such as the benzoyl group and the nitrile group, are expected to give rise to characteristic absorptions.

The spectrum would likely show absorptions corresponding to π → π* transitions associated with the aromatic ring and the carbonyl group, typically at shorter wavelengths (below 300 nm). The n → π* transition of the carbonyl group, which is usually weaker, would be expected at a longer wavelength. The exact position of the absorption maxima (λ_max) can be influenced by the solvent and the specific substitution pattern on the aromatic ring. For derivatives, changes in conjugation can lead to shifts in the absorption maxima to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths. For instance, in the case of (E)-N'-(2,5-dimethoxybenzylidene)picolinohydrazide, the experimental UV-Vis spectra showed a broad peak between 200 and 450 nm, with theoretical transitions located at 324, 231, and 213 nm. researchgate.net

Advanced Spectroscopic Techniques for Derivative Characterization

The characterization of derivatives of this compound often requires a combination of the aforementioned techniques, and sometimes more advanced methods. For example, in the study of (E)-N'-(2,5-dimethoxybenzylidene)picolinohydrazide, X-ray crystallography was used to determine the precise three-dimensional structure of the molecule in the solid state. researchgate.net

Furthermore, computational methods, such as Density Functional Theory (DFT), are increasingly used in conjunction with experimental spectroscopy. Theoretical calculations can predict spectroscopic data (NMR chemical shifts, IR frequencies, UV-Vis transitions), which can then be compared with experimental results to confirm structural assignments. For the picolinohydrazide derivative, DFT calculations were used to optimize the molecular structure and to aid in the assignment of experimental IR, Raman, and NMR signals. researchgate.net These computational approaches provide a deeper understanding of the electronic structure and properties of the molecules being studied.

Theoretical and Computational Studies of 2,5 Dimethoxybenzoylacetonitrile

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure, geometry, and reactivity of 2,5-Dimethoxybenzoylacetonitrile and related compounds.

Computational studies have been employed to determine the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization. These calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy.

The electronic properties of the molecule, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP), are also investigated. The HOMO-LUMO energy gap is a particularly important parameter as it provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more likely to be reactive.

Theoretical methods are crucial for mapping out the potential energy surfaces of chemical reactions involving this compound. This allows for the investigation of reaction mechanisms, the identification of intermediates, and the characterization of transition states. By calculating the energy barriers associated with different reaction pathways, researchers can predict the most likely course of a chemical transformation.

For instance, computational studies can be used to model the energetics of synthetic routes, helping to understand the feasibility and potential outcomes of a reaction before it is attempted in a laboratory setting.

Molecular Dynamics Simulations and Conformational Space Exploration

While quantum chemical calculations often focus on a static, minimum-energy structure, molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. MD simulations can be used to explore the conformational space of this compound, identifying the different shapes the molecule can adopt due to the rotation around its single bonds.

This exploration of conformational flexibility is important for understanding how the molecule might interact with other molecules, such as biological receptors or catalysts. The results of these simulations can reveal the most populated conformations and the energy barriers between them.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data. For this compound, these methods can be used to calculate:

Infrared (IR) spectra: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This can aid in the assignment of experimentally observed vibrational bands to specific molecular motions.

Nuclear Magnetic Resonance (NMR) spectra: Theoretical calculations can predict the chemical shifts of the hydrogen and carbon atoms in the molecule, which can be compared with experimental ¹H and ¹³C NMR spectra to confirm the molecular structure.

These computational predictions serve as a valuable complement to experimental spectroscopy, aiding in the structural elucidation and characterization of this compound.

Application of Chemoinformatics and Data-Driven Approaches

Chemoinformatics utilizes computational and informational techniques to address problems in chemistry. For this compound, chemoinformatic approaches could involve:

Database mining: Searching large chemical databases for structurally similar compounds to identify potential synthetic precursors, related reactions, or compounds with similar predicted properties.

Quantitative Structure-Activity Relationship (QSAR) modeling: If a set of molecules with known activities is available, QSAR models could be developed to predict the potential biological activity of this compound based on its structural features.

ADMET prediction: In the context of drug discovery, chemoinformatic tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a molecule, providing an early assessment of its drug-likeness.

These data-driven approaches can accelerate research by prioritizing experimental work and providing insights into the potential applications and properties of this compound.

Future Research Directions and Perspectives

Emerging Synthetic Strategies for 2,5-Dimethoxybenzoylacetonitrile and its Analogs

The classical synthesis of benzoylacetonitriles often involves the Claisen condensation of an appropriate ester with acetonitrile (B52724). For this compound, a known method involves the reaction of methyl 2,5-dimethoxybenzoate with acetonitrile in the presence of a strong base like sodium hydride. While effective, this method can present challenges in terms of substrate scope and reaction conditions.

Future synthetic endeavors are likely to focus on more sustainable and efficient methodologies. Recent advances in the synthesis of β-ketonitriles, the structural class to which this compound belongs, offer a glimpse into these future strategies. thieme-connect.comthieme-connect.com These include:

Organocatalysis: The use of small organic molecules as catalysts has revolutionized asymmetric synthesis. Organocatalytic approaches, such as those employing proline or its derivatives, could offer enantioselective routes to chiral analogs of this compound. nih.gov N-heterocyclic carbenes (NHCs) have also emerged as powerful catalysts for a variety of transformations, including the synthesis of β-ketonitriles from aldehydes. acs.orgorganic-chemistry.org

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. youtube.comyoutube.com Developing a flow-based synthesis for this compound could lead to a more efficient and reproducible production process, particularly for industrial applications. nih.gov

Photocatalysis: Visible-light photocatalysis has become a powerful tool for forging new chemical bonds under mild conditions. Future research could explore photocatalytic pathways to this compound, potentially enabling novel reaction-discovery and late-stage functionalization of related structures.

A comparative overview of these emerging strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages for this compound Synthesis | Key Research Focus |

| Organocatalysis | Enantioselective synthesis of chiral analogs, mild reaction conditions, metal-free. | Development of specific catalysts for benzoylacetonitrile (B15868) derivatives. |

| Flow Chemistry | Improved safety, scalability, reproducibility, and process control. | Optimization of reactor design and reaction parameters for continuous production. |

| Photocatalysis | Mild reaction conditions, access to novel reactive intermediates, potential for new bond formations. | Identification of suitable photocatalysts and reaction pathways for benzoylacetonitrile synthesis. |

Exploration of Novel Reactivity and Transformation Pathways

The reactivity of this compound is dictated by the interplay of its functional groups: the electrophilic carbonyl group, the acidic α-protons, and the versatile nitrile group. While its use as a building block for heterocycles is established, there is vast untapped potential in exploring its novel reactivity.

Future investigations could delve into:

Asymmetric Transformations: The development of catalytic asymmetric reactions using this compound as a prochiral substrate could lead to the synthesis of a wide array of enantioenriched molecules.

Cycloaddition Reactions: The participation of the β-ketonitrile moiety in various cycloaddition reactions, such as [3+2] or [4+2] cycloadditions, could provide rapid access to complex carbocyclic and heterocyclic scaffolds. academie-sciences.frlibretexts.orgmdpi.commdpi.com The electron-donating methoxy (B1213986) groups on the benzene (B151609) ring may influence the reactivity and regioselectivity of these reactions.

Unusual Reactivity of the Electron-Rich Ring: The presence of two electron-donating methoxy groups on the aromatic ring could lead to unusual reactivity patterns, such as regioselective electrophilic aromatic substitutions or novel coupling reactions that are not observed in unsubstituted benzoylacetonitrile. nih.gov The interplay between the activating groups on the ring and the deactivating benzoyl group presents an interesting avenue for mechanistic studies. rsc.org

Advanced Spectroscopic and Computational Methodologies in Compound Analysis

A thorough understanding of the structure, dynamics, and electronic properties of this compound is crucial for predicting its reactivity and designing new applications. The keto-enol tautomerism inherent to β-ketonitriles is a key aspect that can be probed in detail using advanced analytical techniques.

Future research in this area will likely involve:

Advanced NMR Spectroscopy: Techniques such as temperature-variable NMR and multidimensional NMR can provide detailed insights into the tautomeric equilibrium and the kinetics of interconversion between the keto and enol forms of this compound. numberanalytics.comnih.govnih.govresearchgate.net

In-situ Spectroscopic Analysis: The use of in-situ spectroscopic techniques, such as ReactIR or Raman spectroscopy, can allow for real-time monitoring of reactions involving this compound, providing valuable mechanistic information.

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to predict the relative stabilities of tautomers, analyze the electronic structure, and model reaction pathways. utexas.edudntb.gov.uaresearchgate.netnih.gov Such computational studies, when combined with experimental data, can provide a comprehensive understanding of the molecule's behavior.

Table 2 summarizes the potential applications of these advanced methodologies.

| Methodology | Application to this compound | Expected Insights |

| Advanced NMR | Study of keto-enol tautomerism in various solvents and temperatures. | Quantitative data on tautomer ratios, thermodynamic parameters of tautomerization. |

| In-situ Spectroscopy | Real-time monitoring of synthetic transformations. | Identification of reaction intermediates, elucidation of reaction kinetics and mechanisms. |

| Computational Chemistry | DFT calculations of structure, electronics, and reaction energetics. | Prediction of reactivity, understanding substituent effects, guiding experimental design. |

Potential for Functional Materials and Intermediate Development

The unique combination of an aromatic ring, a carbonyl group, and a nitrile function makes this compound an attractive building block for the synthesis of functional materials and complex molecular architectures.

Promising future directions include:

Organic Electronics: Benzoylacetonitrile derivatives can serve as precursors to π-conjugated systems with interesting photophysical properties. anr.fr The electron-rich 2,5-dimethoxyphenyl moiety could be incorporated into novel materials for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). mdpi.com

Metal-Organic Frameworks (MOFs): The nitrile and carbonyl groups of this compound or its derivatives could act as coordinating sites for metal ions, leading to the formation of novel MOFs. ossila.comresearchgate.netnih.govfrontiersin.orgrsc.org These porous materials could have applications in gas storage, separation, and catalysis.

Synthesis of Bioactive Heterocycles: Benzoylacetonitriles are well-established precursors for a wide variety of heterocyclic compounds, many of which exhibit significant biological activity. rsc.orgnih.govias.ac.innih.gov Future work could focus on the synthesis of novel heterocycles derived from this compound and the evaluation of their medicinal properties.

Unifying Theoretical and Experimental Approaches in Benzoylacetonitrile Chemistry

The synergy between theoretical calculations and experimental studies is paramount for advancing the field of benzoylacetonitrile chemistry. nih.govrsc.org A comprehensive understanding of reaction mechanisms, substituent effects, and reactivity trends can only be achieved through a combined approach.

Future research should aim to:

Develop Predictive Models: By combining experimental data with computational modeling, it may be possible to develop predictive models for the reactivity of substituted benzoylacetonitriles, including this compound.

Elucidate Reaction Mechanisms: A detailed understanding of reaction mechanisms, supported by both experimental evidence (e.g., kinetic studies, isotopic labeling) and theoretical calculations, will enable the rational design of new synthetic methods and catalysts.

Guide the Discovery of New Reactions: Theoretical predictions can guide experimentalists in the search for novel and unexpected reactivity patterns of this compound and its analogs.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple synthetic intermediate into a versatile tool for the creation of complex molecules and functional materials with a wide range of applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.